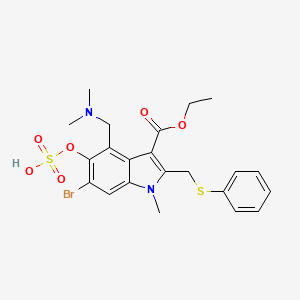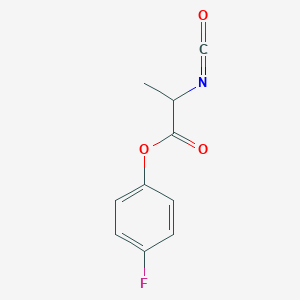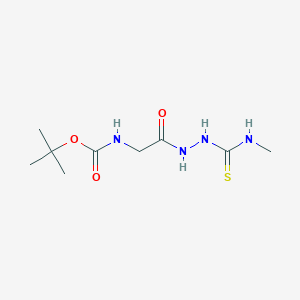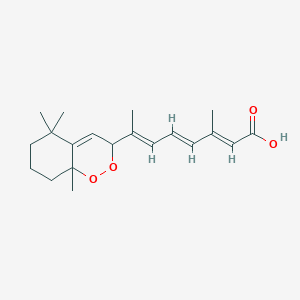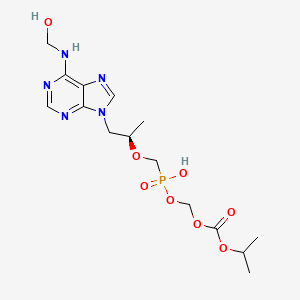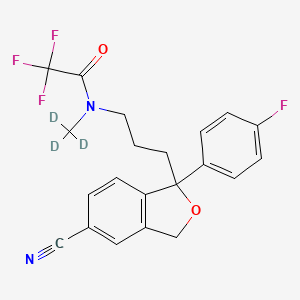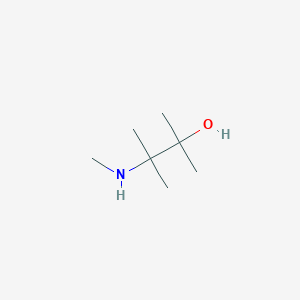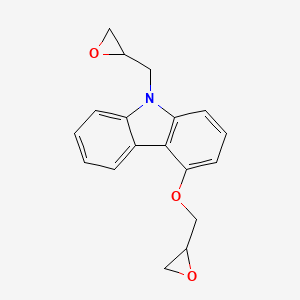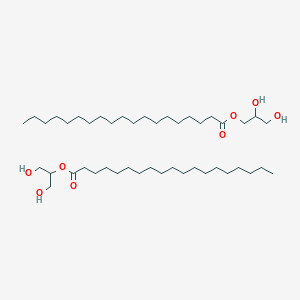
(2-Bromoethyl-1,1,2,2-d4)-benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromoethyl-1,1,2,2-d4)-benzene is a deuterated organic compound, where the hydrogen atoms in the ethyl group are replaced with deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and distinct spectroscopic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromoethyl-1,1,2,2-d4)-benzene typically involves the bromination of deuterated ethylbenzene. The reaction can be carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions usually involve maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated ethylbenzene and bromine, with stringent control over reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromoethyl-1,1,2,2-d4)-benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to (2-Ethyl-1,1,2,2-d4)-benzene using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can convert the ethyl group to a carboxylic acid group, forming (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents such as water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Major Products Formed
Substitution: (2-Hydroxyethyl-1,1,2,2-d4)-benzene, (2-Cyanoethyl-1,1,2,2-d4)-benzene.
Reduction: (2-Ethyl-1,1,2,2-d4)-benzene.
Oxidation: (2-Bromoethyl-1,1,2,2-d4)-benzoic acid.
Aplicaciones Científicas De Investigación
(2-Bromoethyl-1,1,2,2-d4)-benzene is widely used in various fields of scientific research:
Chemistry: As a labeled compound in NMR spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: As a precursor in the synthesis of deuterated drugs, which often exhibit improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with enhanced stability and performance.
Mecanismo De Acción
The mechanism of action of (2-Bromoethyl-1,1,2,2-d4)-benzene depends on the specific application. In chemical reactions, the presence of deuterium can influence reaction rates and pathways due to the kinetic isotope effect. In biological systems, the deuterated compound may exhibit different metabolic pathways compared to its non-deuterated counterpart, leading to altered biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromoethyl)-benzene: The non-deuterated analog of (2-Bromoethyl-1,1,2,2-d4)-benzene.
(2-Chloroethyl-1,1,2,2-d4)-benzene: A similar deuterated compound with a chlorine atom instead of bromine.
(2-Bromoethyl-1,1,2,2-d4)-toluene: A deuterated compound with a methyl group on the benzene ring.
Uniqueness
This compound is unique due to the presence of deuterium, which imparts distinct spectroscopic properties and increased stability. This makes it particularly valuable in research applications where precise tracking and analysis of the compound are required.
Propiedades
Fórmula molecular |
C8H9Br |
|---|---|
Peso molecular |
189.09 g/mol |
Nombre IUPAC |
(2-bromo-1,1,2,2-tetradeuterioethyl)benzene |
InChI |
InChI=1S/C8H9Br/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2/i6D2,7D2 |
Clave InChI |
WMPPDTMATNBGJN-KXGHAPEVSA-N |
SMILES isomérico |
[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])Br |
SMILES canónico |
C1=CC=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



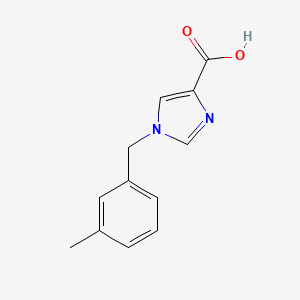

![alpha,alpha-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13444816.png)
